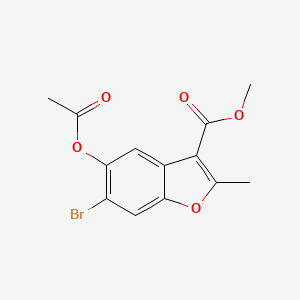

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Properties

IUPAC Name |

methyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO5/c1-6-12(13(16)17-3)8-4-11(19-7(2)15)9(14)5-10(8)18-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICUSTQQPZCXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and acetylation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and sulfuric acid for esterification, and acetic anhydride for acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic processes and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester and acetyloxy groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: Methanol and sulfuric acid.

Acetylation: Acetic anhydride and a base such as pyridine.

Hydrolysis: Aqueous acid or base.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution of the bromine atom with an amine results in an amino derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a probe for studying biological processes involving benzofuran derivatives.

Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.

Industry: Applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyloxy and bromine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-hydroxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.

Methyl 5-(acetyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Methyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interesting functional groups, particularly the acetyloxy and bromo substituents, which may influence its biological interactions and therapeutic applications.

Chemical Structure

The chemical formula for this compound is with a CAS number of 308295-34-3. The structure consists of a benzofuran core with an acetyloxy group at the 5-position and a bromo group at the 6-position, contributing to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence enzyme activity and receptor interactions, potentially modulating biochemical pathways. The presence of bromine enhances its electrophilic properties, which can lead to increased reactivity with nucleophiles in biological systems.

Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory properties. Studies have shown that certain benzofuran compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This action is often associated with the suppression of NF-κB signaling pathways, which play a crucial role in inflammation .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of TNF-α and IL-6 levels | |

| Enzyme inhibition | Modulation of enzyme activity |

Recent Research Insights

- Antimicrobial Activity : A study on related benzofuran derivatives indicated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

- Inflammation Modulation : Investigations into the anti-inflammatory potential of benzofurans revealed that they could effectively inhibit inflammatory mediators in cell models, supporting the hypothesis that this compound might also possess such capabilities .

- Enzyme Interaction : Preliminary data suggest that the compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanistic studies are needed to elucidate these interactions fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.